molecular formula C16H17ClN2O3S B6115951 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine

2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine

Cat. No. B6115951
M. Wt: 352.8 g/mol
InChI Key: IJRCOXINCRRQPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine, also known as SB-204990, is a chemical compound that has been of interest to researchers due to its potential applications in the field of neuroscience. This compound belongs to the class of morpholine derivatives and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine is thought to involve its interaction with the 5-HT2C receptor, which is a G protein-coupled receptor that plays a key role in the regulation of mood, appetite, and sleep. 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been shown to act as an antagonist of this receptor, which means that it blocks its activity and reduces the effects of the neurotransmitter serotonin.
Biochemical and Physiological Effects
2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been found to exhibit a range of biochemical and physiological effects in various experimental models. In animal studies, it has been shown to reduce food intake and body weight, suggesting that it may have potential applications in the treatment of obesity. Additionally, it has been found to have anxiolytic and antidepressant-like effects, indicating that it may be useful in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine for lab experiments is its high potency and selectivity for the 5-HT2C receptor. This makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine. One area of interest is its potential applications in the treatment of obesity and related metabolic disorders. Additionally, further investigation of its anxiolytic and antidepressant-like effects may lead to the development of new treatments for mood disorders. Finally, continued study of its mechanism of action and interactions with other neurotransmitter systems may lead to a better understanding of the role of the 5-HT2C receptor in the brain.

Synthesis Methods

The synthesis of 2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with morpholine. This is followed by the addition of pyridine-3-sulfonyl chloride to the reaction mixture, which then undergoes a series of purification steps to yield the final product.

Scientific Research Applications

2-(2-chlorobenzyl)-4-(3-pyridinylsulfonyl)morpholine has been the subject of numerous scientific studies due to its potential applications in the field of neuroscience. One of the primary areas of interest has been its ability to modulate the activity of certain neurotransmitter receptors in the brain, specifically the 5-HT2C receptor.

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4-pyridin-3-ylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3S/c17-16-6-2-1-4-13(16)10-14-12-19(8-9-22-14)23(20,21)15-5-3-7-18-11-15/h1-7,11,14H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRCOXINCRRQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1S(=O)(=O)C2=CN=CC=C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.